molecular formula C21H28N2O2 B13255001 (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol

(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol

Cat. No.: B13255001
M. Wt: 340.5 g/mol
InChI Key: LDBWSUVTSWYAPA-OWQMCBFZSA-N
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Description

(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[810]undecan-5-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzyl-substituted pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by selective reduction and functional group transformations.

    Introduction of the pyrazole group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by benzylation.

    Coupling of the pyrazole and bicyclic core: This step involves the formation of an ether linkage between the hydroxyl group on the bicyclic core and the pyrazole derivative, typically using a Williamson ether synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different derivatives, such as reducing the pyrazole ring to a pyrazoline using hydrogenation.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of pyrazoline or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties due to its bicyclic structure.

Mechanism of Action

The mechanism of action of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol involves its interaction with specific molecular targets. The pyrazole group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bicyclic core may enhance the compound’s stability and facilitate its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5R,6R)-6-[(1-Phenyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol
  • (5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol

Uniqueness

(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and selectivity for specific molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(5R,6R)-6-(1-benzylpyrazol-4-yl)oxybicyclo[8.1.0]undecan-5-ol

InChI

InChI=1S/C21H28N2O2/c24-20-10-4-8-17-12-18(17)9-5-11-21(20)25-19-13-22-23(15-19)14-16-6-2-1-3-7-16/h1-3,6-7,13,15,17-18,20-21,24H,4-5,8-12,14H2/t17?,18?,20-,21-/m1/s1

InChI Key

LDBWSUVTSWYAPA-OWQMCBFZSA-N

Isomeric SMILES

C1C[C@H]([C@@H](CCCC2CC2C1)OC3=CN(N=C3)CC4=CC=CC=C4)O

Canonical SMILES

C1CC2CC2CCCC(C(C1)O)OC3=CN(N=C3)CC4=CC=CC=C4

Origin of Product

United States

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